N-(4-bromophenyl)-2-methyloxolan-3-amine
Description
N-(4-bromophenyl)-2-methyloxolan-3-amine is a brominated aromatic amine derivative featuring a 2-methyl-substituted oxolan (tetrahydrofuran) ring. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.17 g/mol . The bromine atom enhances lipophilicity and may influence binding affinity through halogen bonding or steric effects, while the oxolan ring’s oxygen atom could participate in hydrogen bonding, affecting solubility and bioavailability.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H14BrNO/c1-8-11(6-7-14-8)13-10-4-2-9(12)3-5-10/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
WFIQXVIXCSFSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-bromoaniline with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolan-3-amine moiety can interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the aromatic substituent, heterocyclic backbone, or halogen type. Key comparisons are outlined below:
Structural Analogs with Substituted Phenyl Groups
- Key Insight : Halogen substitution (Br vs. Cl vs. F) has minimal impact on inhibitory potency in maleimide derivatives, suggesting electronic effects may outweigh steric contributions in certain contexts . However, bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding compared to chlorine or fluorine.
Analogs with Heterocyclic Backbones
- Key Insight: The oxolan ring in N-(4-bromophenyl)-2-methyloxolan-3-amine provides conformational flexibility compared to rigid planar systems like quinoline or triazole. This flexibility may improve binding to targets requiring induced-fit interactions but reduce selectivity compared to rigid scaffolds .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-(4-chlorophenyl)-2-methyloxolan-3-amine | N-(4-bromophenyl)quinoline-2-carboxamide |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~2.3 | ~3.5 |
| Water Solubility | Low (lipophilic) | Moderate | Very low |
| Metabolic Stability | Moderate (oxolan ring resists oxidation) | Moderate | Low (quinoline susceptible to CYP450) |
- Key Insight: The oxolan backbone improves water solubility compared to quinoline derivatives but remains less polar than maleimides or triazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
